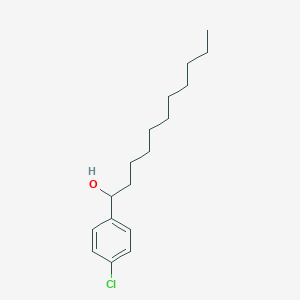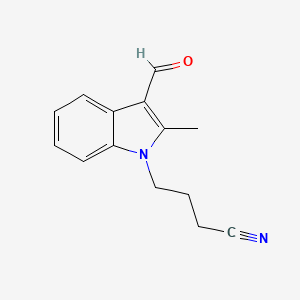![molecular formula C11H11NO3S2 B14539569 1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine CAS No. 62382-02-9](/img/structure/B14539569.png)
1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine is a complex organic compound that features a pyridine ring substituted with a thiophene group and an ethanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with ethanesulfonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyridine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiophene moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Substituted pyridine or thiophene derivatives.
Scientific Research Applications
1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 2-Oxo-2-(thiophen-2-yl)acetic acid
- 1-(2-Oxo-2-thiophen-2-yl-ethyl)-4-thiophen-2-yl-pyrimidin-1-ium bromide
- Ethyl 1-(1-oxo-1-(thiophen-2-yl)propan-2-yl)piperidine-4-carboxylate
Comparison: 1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine is unique due to its combination of a pyridine ring with a thiophene and ethanesulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62382-02-9 |
|---|---|
Molecular Formula |
C11H11NO3S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-oxido-2-(1-thiophen-2-ylethylsulfonyl)pyridin-1-ium |
InChI |
InChI=1S/C11H11NO3S2/c1-9(10-5-4-8-16-10)17(14,15)11-6-2-3-7-12(11)13/h2-9H,1H3 |
InChI Key |
IXJCUFBSHQMBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



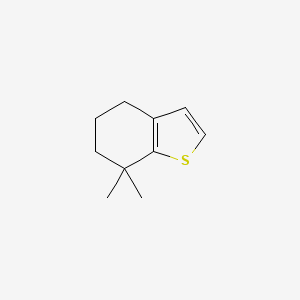
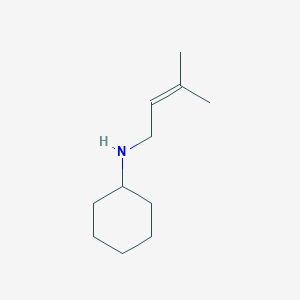
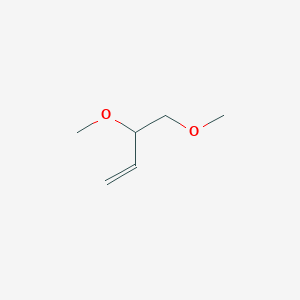
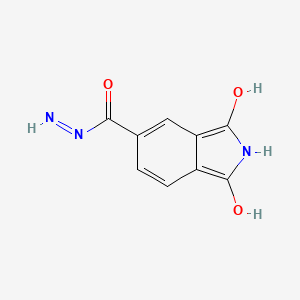
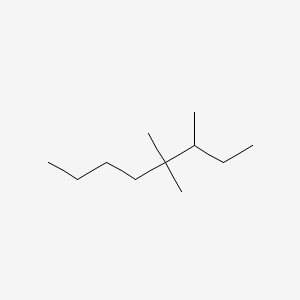
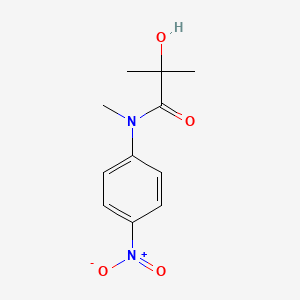
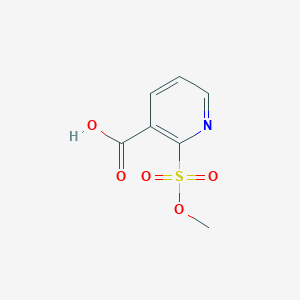
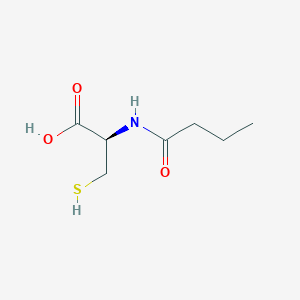
![1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one](/img/structure/B14539542.png)
![Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]-](/img/structure/B14539546.png)
![4-[(Dimethylamino)methylidene]azepane-2,3-dione](/img/structure/B14539554.png)
